REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.N([O-])=O.[Na+].[CH3:18][CH:19](C(C)=O)[C:20]([O:22][CH2:23][CH3:24])=[O:21].CC([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>O.Cl.CCO>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][O:5][C:6]1[CH:12]=[C:11]2[C:9](=[CH:8][CH:7]=1)[NH:10][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18]2 |f:1.2,4.5,6.7.8|
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=CC=C(N)C=C1)C
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted immediately with CH2Cl2 (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with hot petroleum ether (bp 60-65° C.) in the presence of decolorizing charcoal
|
Type
|
CUSTOM
|
Details
|
the clarified solution was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The remaining oil (4.55 g) was dissolved in absolute EtOH (6 mL)
|
Type
|
ADDITION
|
Details
|
HCl-saturated EtOH (10 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 25 min
|
Duration
|
25 min
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dilute Na2CO3 and CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with iPr2O/hexanes
|
Type
|
CUSTOM
|
Details
|
the resulting solid was recrystallized from iPr2O/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC=1C=C2C=C(NC2=CC1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |